Furin Inhibitor
CAS No.:
Cat. No.: VC18722845
Molecular Formula: C28H37N13O2
Molecular Weight: 587.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C28H37N13O2 |
---|---|
Molecular Weight | 587.7 g/mol |
IUPAC Name | 2-[5-[4-(diaminomethylideneamino)anilino]-2,4-bis[4-(diaminomethylideneamino)phenoxy]cyclohexyl]guanidine |
Standard InChI | InChI=1S/C28H37N13O2/c29-25(30)38-16-3-1-15(2-4-16)37-21-13-22(41-28(35)36)24(43-20-11-7-18(8-12-20)40-27(33)34)14-23(21)42-19-9-5-17(6-10-19)39-26(31)32/h1-12,21-24,37H,13-14H2,(H4,29,30,38)(H4,31,32,39)(H4,33,34,40)(H4,35,36,41) |
Standard InChI Key | PKMXMBXOZUEHDV-UHFFFAOYSA-N |
Canonical SMILES | C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)NC4=CC=C(C=C4)N=C(N)N |
Introduction
Biochemical and Structural Basis of Furin Inhibition
Furin belongs to the proprotein convertase family, characterized by a catalytic triad (Asp153, His194, Ser368) and a substrate-binding cleft enriched with acidic residues . Its specificity for Arg-X-(Arg/Lys)-Arg↓ motifs enables processing of viral glycoproteins (e.g., SARS-CoV-2 spike), growth factors (e.g., TGF-β), and hormones . Inhibitors exploit this specificity through competitive binding, often mimicking the substrate’s P4–P1 residues while incorporating non-cleavable warheads or cyclic constraints .
Molecular dynamics (MD) simulations of furin–inhibitor complexes reveal key interactions:
-
Arg/Lys at P1–P4: Form salt bridges with Asp264, Asp307, and Glu236 .
-
Hydrophobic residues at P5–P6: Stabilize binding via van der Waals interactions with Trp254 and Tyr230 .
-
Macrocyclization: Reduces entropy loss upon binding, enhancing potency (e.g., bicyclic peptide 5 achieves K<sub>i</sub> = 0.21 nM) .
Table 1: Structural Features of Representative Furin Inhibitors
Classes of Furin Inhibitors and Their Mechanisms
Peptidic Inhibitors
Derived from natural substrates like SFTI-1, cyclic peptides dominate furin inhibition due to high specificity. Modifications include:
-
Disulfide Bridging: Peptide 1 (Arg-P4) achieves K<sub>i</sub> = 0.38 nM but suffers rapid serum degradation (15% remaining after 5 h) .
-
Bicyclization: Peptide 5 (Lys-P6) improves stability (59% intact after 48 h) and potency (K<sub>i</sub> = 0.21 nM) .
-
N-Terminal Extensions: Adding Lys/Arg at P6 (peptides 3, 6) enhances binding through interactions with Asp264 .
Small-Molecule Inhibitors
Non-peptidic compounds address pharmacokinetic limitations of peptides:
-
Guanidinylated Aryl Derivatives (GADDs): Compound 1e inhibits furin competitively (K<sub>i</sub> = 6 nM) and blocks anthrax toxin processing (EC<sub>50</sub> = 4.2 μM) .
-
Dichlorophenylpyridines: Induce conformational changes in Trp254, creating a hydrophobic pocket (IC<sub>50</sub> = 0.8–2.6 nM) .
-
MI-1148 Analogues: Replacing P2 Arg with Lys reduces toxicity while maintaining antiviral efficacy against Dengue virus .
Emerging Scaffolds
-
Thiazol-Based Inhibitors: Compound 4 (IC<sub>50</sub> = 17.58 μM) represents a novel chemotype with potential for optimization .
-
4-Amba Derivatives: Engage the S1 pocket via hydrogen bonding, achieving picomolar affinity .
Therapeutic Applications
Antiviral Therapy
Furin’s role in activating viral glycoproteins underpins its targeting in:
-
SARS-CoV-2: CMK and naphthofluorescein block spike protein cleavage, reducing virus titers by >90% in VeroE6 cells .
-
Influenza: Inhibitors mimicking hemagglutinin cleavage sites (e.g., CF1) prevent viral entry .
-
HIV: Furin processes gp160 into gp41/gp120, making it a target for fusion inhibitors .
Oncology
Furin overexpression correlates with tumor progression via growth factor activation (e.g., MMPs, VEGF). Peptide 5 reduces furin activity in PANC-1 lysates, suggesting utility in pancreatic cancer .
Bacterial Infections
Anthrax protective antigen requires furin-mediated cleavage for cytotoxicity. GADDs (e.g., 1d) protect macrophages with EC<sub>50</sub> = 4.2 μM .
Challenges and Optimization Strategies
Proteolytic Stability
Linear peptides like FI are rapidly degraded in serum (<15% intact after 24 h), whereas bicyclic analogues (e.g., 5) persist >48 h . Strategies include:
-
Backbone Cyclization: Lowers entropy loss and shields cleavage sites.
-
D-Amino Acid Substitution: Evades endogenous proteases but may reduce affinity .
Toxicity
Multibasic inhibitors (e.g., MI-1148) exhibit narrow therapeutic windows due to off-target effects on other convertases . Mitigation approaches:
-
Reducing Basicity: Tribasic analogues maintain potency with lower toxicity .
-
Localized Delivery: Inhalation formulations target respiratory viruses while minimizing systemic exposure .
Bioavailability
Peptidic inhibitors face poor membrane permeability. Nanoparticle encapsulation and prodrug strategies (e.g., esterification) enhance cellular uptake .
Future Directions
Structure-Based Design
MD simulations and X-ray crystallography (e.g., furin–MI-1148 complex) guide residue-specific modifications. For example, optimizing P5 hydrophobic interactions improves K<sub>i</sub> by 10-fold .
Combination Therapies
Co-administering furin inhibitors with viral entry blockers (e.g., camostat) may prevent resistance in SARS-CoV-2 .
Non-Conventional Inhibitors
Fragment-based screening and covalent inhibitors targeting catalytic cysteine residues offer unexplored avenues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume